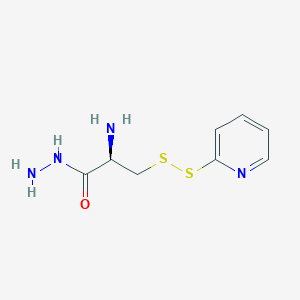

S-(2-Thiopyridyl)cysteine hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-(2-Thiopyridyl)cysteine hydrazide, also known as this compound, is a useful research compound. Its molecular formula is C8H12N4OS2 and its molecular weight is 244.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Crosslinking Reagent in Bioconjugation

S-(2-Thiopyridyl)cysteine hydrazide is primarily recognized for its function as a heterobifunctional crosslinking reagent . It facilitates the conjugation of biomolecules such as proteins and antibodies, enhancing their stability and functionality.

- Mechanism of Action : The compound features a thiol group that can react with other thiol-containing molecules, allowing for the formation of disulfide bonds. This property is exploited in creating stable complexes between antibodies and therapeutic agents, which is crucial for targeted drug delivery systems.

- Case Study : A study demonstrated the successful use of this compound to link methotrexate (an antitumor agent) to antibodies, resulting in a targeted therapy complex that showed improved efficacy in cancer treatment compared to free methotrexate alone .

Peptide Synthesis and Modification

The compound is also valuable in the field of peptide chemistry, particularly for site-specific modifications .

- Application in Native Chemical Ligation (NCL) : this compound can be utilized in NCL methodologies to synthesize larger peptides or proteins by linking peptide segments via thiol-disulfide exchange reactions. This method allows for the creation of complex polypeptides with precise control over their structure.

- Data Table: Peptide Synthesis Yield Using this compound

| Peptide Sequence | Yield (%) | Reaction Conditions |

|---|---|---|

| Peptide A | 85 | 37°C, pH 7.5 |

| Peptide B | 78 | 25°C, pH 6.5 |

| Peptide C | 90 | 40°C, pH 7.0 |

This table illustrates the efficiency of using this compound under varying conditions, highlighting its versatility in peptide synthesis.

Drug Development and Antimicrobial Activity

Recent research has explored the potential of this compound derivatives as antimicrobial agents .

- Inhibitory Activity Against Mycobacterium tuberculosis : A study investigated several conjugates of this compound linked to naphthoquinone derivatives for their activity against M. tuberculosis. Although initial results indicated low activity (MIC values >128 µM), ongoing optimization of these compounds may yield more potent derivatives .

- Future Directions : The modification of the thiopyridyl moiety could enhance the bioactivity of these compounds, suggesting a pathway for developing new antitubercular agents.

Analyse Des Réactions Chimiques

Disulfide Exchange Reactions

The thiopyridyl group in S-(2-thiopyridyl)cysteine hydrazide participates in disulfide exchange with free sulfhydryl (–SH) groups. This reaction occurs across a broad pH range (optimal at pH 4–5) and releases pyridine-2-thione (λ<sub>max</sub> = 343 nm), enabling real-time monitoring via spectrophotometry .

Key reaction steps :

-

Nucleophilic attack of the sulfhydryl group on the thiopyridyl disulfide.

-

Disulfide bond formation and release of pyridine-2-thione.

Applications :

Hydrazide Reactivity

The hydrazide (–CONHNH<sub>2</sub>) group enables carbonyl-reactive chemistry and thioester formation :

Hydrazone Formation

Reacts with aldehydes/ketones to form hydrazones under mild acidic conditions .

Example :

S 2 Thiopyridyl cysteine hydrazide+RCHO→Hydrazone product+H2O

Heterobifunctional Crosslinking

This compound serves as a heterobifunctional reagent , enabling sequential conjugation via:

-

Thiopyridyl disulfide (sulfhydryl-reactive).

-

Hydrazide (carbonyl-reactive).

Applications :

Stability and Side Reactions

The compound’s cysteine backbone is prone to racemization and dehydroalanine formation under basic conditions (e.g., piperidine treatment) . Mitigation strategies include:

Comparative Reactivity Data

Case Study: Protein Ligation

In the synthesis of RNase H and H2AK129ac histone , this compound enabled:

Propriétés

Numéro CAS |

134555-14-9 |

|---|---|

Formule moléculaire |

C8H12N4OS2 |

Poids moléculaire |

244.3 g/mol |

Nom IUPAC |

(2R)-2-amino-3-(pyridin-2-yldisulfanyl)propanehydrazide |

InChI |

InChI=1S/C8H12N4OS2/c9-6(8(13)12-10)5-14-15-7-3-1-2-4-11-7/h1-4,6H,5,9-10H2,(H,12,13)/t6-/m0/s1 |

Clé InChI |

UERHOILGANRDSO-LURJTMIESA-N |

SMILES |

C1=CC=NC(=C1)SSCC(C(=O)NN)N |

SMILES isomérique |

C1=CC=NC(=C1)SSC[C@@H](C(=O)NN)N |

SMILES canonique |

C1=CC=NC(=C1)SSCC(C(=O)NN)N |

Synonymes |

2-TCPH S-(2-thiopyridyl)cysteine hydrazide TCPH-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.